4-Acetylbenzoyl chloride chemical properties
4-Acetylbenzoyl chloride chemical properties
An In-depth Technical Guide to 4-Acetylbenzoyl Chloride for Researchers and Drug Development Professionals
Introduction
4-Acetylbenzoyl chloride is an organic compound with the chemical formula C₉H₇ClO₂.[1] It is classified as an acyl chloride, a derivative of benzoyl chloride, with an acetyl group at the para-position.[1] This bifunctional molecule, containing both a reactive acyl chloride and a ketone group, serves as a valuable intermediate in a variety of organic syntheses.[1] Its high reactivity, particularly towards nucleophiles, makes it a key building block in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental protocols for researchers and professionals in the field of drug development.
Core Chemical and Physical Properties
The fundamental properties of 4-Acetylbenzoyl chloride are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₂ | [1][2][3][4] |
| Molecular Weight | 182.6 g/mol | [1][2][3] |
| CAS Number | 31076-84-3 | [1][2][4] |
| IUPAC Name | 4-acetylbenzoyl chloride | [1][2][5] |
| Appearance | Solid | [5] |
| Melting Point | 67.4-68 °C | [3] |
| Boiling Point | 296.3 ± 23.0 °C (Predicted) | [3] |
| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [3] |
| Purity | 95% | [4][5] |
| InChI | InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 | [1][2][5] |
| InChIKey | UZPDKLGPANSZTM-UHFFFAOYSA-N | [1][2][5] |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C(=O)Cl | [1][2] |
Reactivity and Chemical Behavior
The reactivity of 4-acetylbenzoyl chloride is dominated by the highly electrophilic carbon of the acyl chloride group. This carbon is susceptible to attack by a wide range of nucleophiles, leading to nucleophilic acyl substitution reactions.[1][6] The chlorine atom is an excellent leaving group, facilitating these transformations.
Nucleophilic Acyl Substitution: This is the primary reaction pathway for 4-acetylbenzoyl chloride.[1] Common nucleophiles like water, alcohols, and amines react readily to form carboxylic acids, esters, and amides, respectively.[1][7] These reactions typically produce hydrogen chloride as a byproduct.[6]
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Hydrolysis: Reaction with water leads to the formation of 4-acetylbenzoic acid and hydrochloric acid.[1]
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Esterification: Alcohols react to yield the corresponding esters.
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Amidation: Amines react to form amides. This is particularly relevant in drug development for synthesizing various biologically active molecules.[1]
Reduction: The acyl chloride can be reduced to an alcohol. For instance, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) converts 4-acetylbenzoyl chloride into 4-acetylbenzyl alcohol.[1]
Stability: 4-Acetylbenzoyl chloride is sensitive to moisture and will readily hydrolyze upon contact with water or moist air.[6][8] Therefore, it should be stored under an inert atmosphere in a cool, dry, and well-ventilated place.[4][5][9]
Hazards: It is a corrosive and lachrymatory compound, capable of causing severe irritation and burns to the skin, eyes, and respiratory system.[1] The reaction with water releases corrosive hydrochloric acid fumes.[1]
Caption: Common nucleophilic acyl substitution reactions of 4-Acetylbenzoyl chloride.
Experimental Protocols
Synthesis of 4-Acetylbenzoyl Chloride
The most common laboratory synthesis involves the chlorination of 4-acetylbenzoic acid.[1]
Methodology:
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Starting Material: Begin with 4-acetylbenzoic acid.
-
Chlorinating Agent: Treat the 4-acetylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1] The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent. The mixture may be heated to drive the reaction to completion.
-
Workup and Purification: After the reaction is complete, the excess chlorinating agent and solvent are removed, often by distillation. The crude 4-acetylbenzoyl chloride is then purified by vacuum distillation.[10][11]
Caption: General workflow for the synthesis of 4-Acetylbenzoyl chloride.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. The spectrum typically shows distinct signals for the aromatic protons and the methyl protons of the acetyl group.[1] Aromatic protons ortho to the acid chloride group are deshielded and appear as a doublet around 8.1-8.3 ppm.[1]
Mass Spectrometry (MS): Mass spectrometry is employed for molecular weight determination and structural confirmation.[1] The mass spectrum will show a molecular ion peak (m/z 182/184) with the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom.[1]
Derivatization for Analysis: Benzoyl chlorides, in general, are used as derivatizing agents for analytical methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[12][13] This technique is applied in targeted metabolomics to label and quantify neurochemicals and other compounds containing primary and secondary amines or phenolic groups.[12][13]
Applications in Research and Development
4-Acetylbenzoyl chloride is a versatile intermediate with several applications:
-
Organic Synthesis: It serves as a precursor for more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] For instance, it is an intermediate in the synthesis of the pesticide Tebufenozide.[14]
-
Polymer Chemistry: The functional groups on this molecule allow it to be incorporated into polymers to modify their properties.[1]
-
Dyes and Pigments: Derivatives of 4-acetylbenzoyl chloride are used in the manufacturing of dyes and pigments.[1]
Conclusion
4-Acetylbenzoyl chloride is a highly reactive and useful chemical intermediate. Its bifunctional nature provides a platform for a wide array of chemical transformations, making it a valuable tool for researchers in organic synthesis and drug development. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory and in industrial processes.
References
- 1. Buy 4-Acetylbenzoyl chloride | 31076-84-3 [smolecule.com]
- 2. 4-Acetylbenzoyl chloride | C9H7ClO2 | CID 13409603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 31076-84-3 CAS MSDS (Benzoyl chloride, 4-acetyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Acetylbenzoyl chloride - Lead Sciences [lead-sciences.com]
- 5. 4-Acetylbenzoyl chloride | 31076-84-3 [sigmaaldrich.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.com [fishersci.com]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzoyl chloride, 4-acetyl- (9CI) | 31076-84-3 [chemicalbook.com]
